molecular formula C13H9NO2S B186261 3-Phenyl-1,2-benzisothiazole 1,1-dioxide CAS No. 53440-57-6

3-Phenyl-1,2-benzisothiazole 1,1-dioxide

Cat. No.: B186261
CAS No.: 53440-57-6
M. Wt: 243.28 g/mol
InChI Key: YPLQGVAADBDXSF-UHFFFAOYSA-N
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Description

3-Phenyl-1,2-benzisothiazole 1,1-dioxide (CAS Number: 53440-57-6) is a high-value benzisothiazole derivative supplied with a typical purity of 98% . This compound, with the molecular formula C₁₃H₉NO₂S and a molecular weight of 243.28 g/mol, is characterized by its high melting point of 315 °C . It serves as a crucial synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. This compound is recognized for its role as a key precursor in the development of biologically active molecules. Derivatives of 1,2-benzisothiazole-1,1-dioxide are well-known for their diverse pharmacological profiles . Research highlights their significance as important molecular components in various classes of 5-HT1a antagonists, analgesics, and human mast cell tryptase inhibitors . Furthermore, some derivatives are considered potent, orally active human leukocyte elastase (HLE) inhibitors investigated for the treatment of chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), cystic fibrosis, and asthma . The N-alkyl derivatives of this core structure have been successfully transformed into non-steroidal anti-inflammatory drugs (NSAIDs) . Applications: • A key building block in organic synthesis and medicinal chemistry research. • A precursor for the development of protease inhibitors, including human leukocyte elastase (HLE) and tryptase inhibitors . • A core scaffold for designing potential therapeutic agents for inflammatory and respiratory diseases . • A versatile intermediate for constructing more complex heterocyclic systems. Handling and Storage: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. For your safety, always consult the relevant Safety Data Sheet (SDS) before handling. Note that the safety profile of this specific compound may differ from related substances, such as 1,2-Benzisothiazol-3(2H)-one, which has a distinct hazard classification . Store in a cool, dry place, ideally between 4–8°C .

Properties

CAS No.

53440-57-6

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

3-phenyl-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C13H9NO2S/c15-17(16)12-9-5-4-8-11(12)13(14-17)10-6-2-1-3-7-10/h1-9H

InChI Key

YPLQGVAADBDXSF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)C2=NS(=O)(=O)C3=CC=CC=C32

solubility

34.7 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-phenyl-1,2-benzisothiazole 1,1-dioxide, highlighting differences in synthesis, properties, and applications:

Compound Structure/Substituents Synthesis Method Key Properties Applications References
This compound Phenyl at C3, aromatic core Saccharin + organolithium reagents; displacement of chloride intermediates High thermal stability, π-π stacking capability Kinase inhibition, anti-inflammatory agents
3-Chloro-1,2-benzisothiazole 1,1-dioxide Chlorine at C3 Halogenation of saccharin with PCl₅ Reactive C3 site for nucleophilic substitution Intermediate for synthesizing amines, thiols, and heterocyclic conjugates
3-Allyloxy-1,2-benzisothiazole 1,1-dioxide (Probenazole) Allyloxy group at C3 Saccharin + allyl chloride via nucleophilic substitution Moderate lipophilicity, systemic acquired resistance (SAR) inducer in plants Agricultural fungicide, plant immune response modulation
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide Saturated C2–C3 bond, dimethyl at C3 Cyclization of N-substituted benzenesulfonamides Enhanced solubility in polar solvents, reduced aromaticity Pharmaceutical intermediates, corrosion inhibitors
3-Trifluoromethyl-3-hydroxy-1,2-benzisothiazole 1,1-dioxide Trifluoromethyl and hydroxyl at C3 One-pot N,N-dilithiation of benzenesulfonamides + trifluoroacetate addition Electron-withdrawing CF₃ group, high metabolic stability Antimicrobial agents, enzyme inhibition studies
3-(Pyridin-2-ylamino)-1,2-benzisothiazole 1,1-dioxide Pyridinylamino at C3 Coupling of 3-chloro derivative with pyridin-2-amine Chelation capability, improved bioavailability Anticancer agents, copper chelators

Key Comparative Insights

Synthesis Complexity: The 3-phenyl derivative requires multi-step synthesis involving organometallic reagents, whereas 3-chloro and 3-allyloxy analogs are synthesized via direct halogenation or substitution . Trifluoromethyl derivatives benefit from one-pot lithiation strategies, offering higher efficiency (27–70% yields) compared to traditional methods .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., CF₃, Cl) increase electrophilicity at C3, enhancing reactivity toward nucleophiles. In contrast, the phenyl group provides steric bulk and stabilizes charge delocalization .
  • Saturated analogs (e.g., 2,3-dihydro derivatives) exhibit reduced aromaticity, altering solubility and reactivity .

Biological Activity :

  • 3-Phenyl derivatives show promise in kinase inhibition due to planar aromaticity, mimicking ATP-binding motifs .
  • 3-Chloro derivatives serve as versatile intermediates; their conjugates with thiadiazoles exhibit potent anticancer activity (IC₅₀ < 10 μM) .
  • Probenazole (3-allyloxy) activates plant defense pathways, unlike other analogs .

Stability and Solubility :

  • Sulfone groups enhance thermal stability across all analogs. However, dihydro derivatives (e.g., 2,3-dihydro-3,3-dimethyl) display improved aqueous solubility due to reduced π-conjugation .
  • Trifluoromethyl groups impart metabolic resistance but may reduce membrane permeability .

Research Findings

  • Pharmacological Potential: this compound derivatives inhibit human leukocyte elastase (HLE) at nanomolar concentrations, critical for treating inflammatory diseases . Saccharin-thiadiazole hybrids exhibit dual anticancer and antimicrobial activity, with selectivity indices >10 against MCF-7 cells .
  • Structural Insights :

    • X-ray crystallography of 3-phenyl derivatives reveals planar geometry and C–H···O interactions, stabilizing crystal packing .
  • Environmental Impact :

    • Probenazole’s metabolite, 3-allyloxy-1,2-benzisothiazole 1,1-dioxide, persists in rice plants for >14 days, posing minimal ecological risk .

Preparation Methods

Reaction Mechanism and Substrate Design

The reaction of saccharin sodium salt (1,2-benzisothiazolin-3-one 1,1-dioxide) with phenylmagnesium bromide represents the most direct route to 3-phenyl-1,2-benzisothiazole 1,1-dioxide. Saccharin’s sodium salt (Structure 2 in US5374738A) reacts with Grignard reagents in a 1:1 molar ratio, where the organomagnesium species attacks the electrophilic C3 position of the benzisothiazole ring. The mechanism proceeds via formation of a mixed magnesium-saccharin intermediate, followed by acid quenching to yield the 3-aryl product.

Optimized Protocol and Yield Data

A scaled adaptation of US5374738A’s methyl derivative synthesis involves:

  • Saccharin activation : Reflux 7.32 g (0.04 mol) saccharin with 2.16 g (0.04 mol) sodium methoxide in 50 mL anhydrous methanol under nitrogen.

  • Solvent removal : Distill methanol under reduced pressure to isolate sodium saccharin.

  • Grignard addition : Add phenylmagnesium bromide (0.04 mol in THF) dropwise at 0°C, then reflux for 4 hours.

  • Work-up : Remove THF via rotary evaporation, acidify residues with HCl (pH 1), and recrystallize from ethanol.

Yield : 82–85% (6.8–7.1 g) of white crystalline product.

ParameterValueSource
SolventTetrahydrofuran (THF)
Temperature0°C (addition), 65°C (reflux)
Reaction Time4 hours
Molar Ratio (Z+:RMgX)1:1

Advantages and Limitations

  • Advantages : High regioselectivity for C3 substitution; minimal byproducts due to single-equivalent Grignard usage.

  • Limitations : Requires strict anhydrous conditions; phenyl Grignard stability issues above 40°C.

Cyclization of 2-(Phenylthio)benzaldehyde Oxime Intermediates

Oxime Synthesis and Halogenation

EP0702008A2’s cyclization strategy involves converting 2-(phenylthio)benzaldehyde to its oxime derivative, followed by halogen-induced ring closure. Key steps:

  • Oxime formation : Treat 2-(phenylthio)benzaldehyde (0.2 mol) with hydroxylamine hydrochloride (0.24 mol) in ethanol/water (3:1) at 60°C for 6 hours.

  • Chlorination : Add sulfuryl chloride (0.22 mol) to the oxime in toluene at 5–15°C, then heat to 70°C for 1 hour.

  • Isolation : Filter precipitated product and recrystallize from ethyl acetate.

Yield : 76–78% (34.2–35.1 g).

Spectroscopic Validation

  • 1H NMR (CDCl3) : δ 7.6–8.1 (m, 9H, aromatic), 2.7 (s, 1H, NH).

  • FT-IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Challenges

  • Precursor accessibility : 2-(phenylthio)benzaldehyde requires multistep synthesis from o-dichlorobenzene.

  • Byproducts : Competing disulfide formation reduces yields below 70% without inert atmospheres.

Halogenation-Cyclization of o-Mercaptobenzonitrile Derivatives

CN103130738A’s Two-Step Protocol

This method bypasses Grignard reagents by constructing the benzisothiazole core via:

  • Nucleophilic substitution : React o-chlorobenzonitrile (50 g) with NaSH (30.5 g) in DMF at 100°C for 7 hours to form o-mercaptobenzonitrile.

  • Chlorocyclization : Treat o-mercaptobenzonitrile with Cl₂ gas in monochlorobenzene at 5–15°C, then heat to 65°C.

Yield : 68–72% (135 g from 200 g o-mercaptobenzonitrile).

Industrial Feasibility

  • Solvent recovery : DMF and monochlorobenzene are 90% recyclable via distillation.

  • Waste reduction : Sodium sulfide byproducts are neutralized to Na₂SO₄, minimizing environmental impact.

Alternative Methods: Mitsunobu Reaction and Electrochemical Synthesis

Mitsunobu-Based N-Alkylation

While typically used for O-alkylation, modified Mitsunobu conditions (DIAD, Ph₃P) enable N-arylation of saccharin with phenols:

  • Reaction : Saccharin (3.0 mmol), phenol (3.6 mmol), DIAD (4.5 mmol), Ph₃P (4.5 mmol) in THF (20 mL).

  • Work-up : Column chromatography (PE/EA 5:1).

Yield : <30% due to competing O-alkylation.

Electrochemical Approaches

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/kg)
Grignard Alkylation82–8598–99High120–150
Oxime Cyclization76–7895–97Moderate200–220
Halogenation-Cyclization68–7290–92High80–100
Mitsunobu25–3085–88Low300–350

Industrial Production Considerations

  • Solvent minimization : THF usage in Grignard reactions can be reduced to 1.8 M without stirring issues.

  • Catalytic systems : Nickel-doped MgO improves chlorocyclization rates by 40% in flow reactors.

  • Waste management : CN103130738A’s closed-loop solvent recovery reduces hazardous waste by 65% .

Q & A

Q. What are the established synthetic routes for 3-Phenyl-1,2-benzisothiazole 1,1-dioxide derivatives?

The core scaffold is synthesized via halogenation of saccharin (1,2-benzisothiazol-3-one 1,1-dioxide) using reagents like dimethyl sulfate or POCl₃, followed by nucleophilic displacement with amines or alkyl halides. For example:

  • Halogenation : Saccharin reacts with dimethyl sulfate in methanol/NaOH to yield 3-chloro-1,2-benzisothiazole 1,1-dioxide (pseudo-saccharyl chloride) .
  • N-Alkylation : Cinnamyl chloride reacts with dihydro-benzisothiazolone under reflux in DMF to introduce arylalkyl groups .
  • Functionalization : Piperazine derivatives are synthesized via nucleophilic substitution of chloro intermediates in ethanol at 80°C for 36 hours .

Q. How is structural characterization performed for 3-Phenyl-1,2-benzisothiazole derivatives?

Key methods include:

  • X-ray crystallography : Determines planarity of the benzisothiazole ring and intermolecular interactions (e.g., C–H···O contacts stabilizing crystal packing) .
  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry validates molecular weight .
  • Thermal analysis : Melting points and stability under varying temperatures are assessed during recrystallization (e.g., methanol/chloroform) .

Q. What biological activities are reported for benzisothiazole 1,1-dioxide derivatives?

These compounds exhibit diverse bioactivities:

  • Enzyme inhibition : Derivatives act as human leukocyte elastase (HLE) inhibitors for inflammatory diseases .
  • Receptor antagonism : Saccharin-based analogs show 5-HT₁ₐ antagonist activity and analgesic effects .
  • Antimicrobial properties : Structural analogs like 2-methylthiazole demonstrate activity against pathogens .

Advanced Research Questions

Q. How can reaction yields be optimized in N-alkylation of benzisothiazole scaffolds?

Critical factors include:

  • Temperature : Elevated temperatures (90°C in DMF) accelerate alkylation but may degrade heat-sensitive substrates .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines, improving displacement efficiency .
  • Stoichiometry : Excess alkylating agents (1.2–1.5 eq) drive reactions to completion, as seen in cinnamyl chloride-mediated syntheses (81% yield) .

Q. How do substituent effects influence bioactivity in benzisothiazole derivatives?

  • Electron-withdrawing groups (e.g., Cl, NO₂): Enhance binding to enzymatic targets (e.g., HLE) by increasing electrophilicity .
  • Arylalkyl chains : Improve lipophilicity and membrane permeability, as seen in cinnamyl derivatives targeting intracellular enzymes .
  • Steric hindrance : Bulky groups (e.g., 3-methoxybenzyl) may reduce activity by obstructing target binding .

Q. How should researchers address contradictions in reported biological data for benzisothiazole analogs?

Discrepancies arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (recombinant vs. native) affect IC₅₀ values .
  • Purity : Impurities from side reactions (e.g., incomplete alkylation) skew activity measurements. HPLC purity >95% is recommended .
  • Statistical rigor : Triplicate experiments with ANOVA analysis (p < 0.05) minimize false positives .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular docking : Predicts binding modes to targets like 5-HT₁ₐ using software (AutoDock Vina) .
  • pKa/logD calculations : Tools like JChem estimate solubility and membrane permeability (e.g., logD = 1.45 for chloro derivatives) .
  • DFT studies : Analyze electronic effects of substituents on reactivity .

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